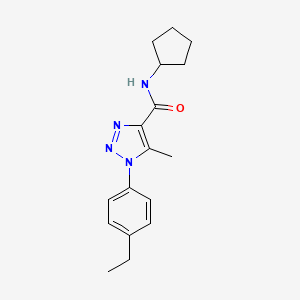

N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by:

- 1,2,3-triazole core: Substituted at position 1 with a 4-ethylphenyl group, position 4 with a carboxamide moiety (N-cyclopentyl), and position 5 with a methyl group.

- Key structural features: The 4-ethylphenyl group enhances lipophilicity, while the cyclopentyl substituent on the carboxamide may influence steric interactions and solubility.

Properties

IUPAC Name |

N-cyclopentyl-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-3-13-8-10-15(11-9-13)21-12(2)16(19-20-21)17(22)18-14-6-4-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRCGCDRCPZRNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be an appropriate azide and alkyne that lead to the desired substitution pattern on the

Biological Activity

N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of the triazole ring and functional groups such as the carboxamide.

Research indicates that triazole derivatives often exhibit a range of biological activities through various mechanisms:

- Antimicrobial Activity : Triazoles are known for their antifungal properties, particularly against Candida species and other pathogenic fungi. The mechanism typically involves inhibiting ergosterol synthesis in fungal cell membranes.

- Anticancer Activity : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway and inhibiting histone deacetylases (HDACs) .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various triazole derivatives found that compounds similar to N-cyclopentyl-1-(4-ethylphenyl)-5-methyl exhibited significant activity against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of inhibition depending on the structural modifications made to the triazole ring .

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| N-cyclopentyl-1-(4-ethylphenyl)... | Escherichia coli | 15 |

| N-cyclopentyl-1-(4-ethylphenyl)... | Staphylococcus aureus | 20 |

| N-cyclopentyl-1-(4-ethylphenyl)... | Candida albicans | 18 |

Anticancer Activity

In vitro studies have demonstrated that N-cyclopentyl-1-(4-ethylphenyl)-5-methyl exhibits cytotoxic effects against several cancer cell lines. For instance, it showed an IC50 value of approximately 10 µM against HeLa cells (cervical cancer) and 12 µM against MCF7 cells (breast cancer) .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of triazole derivatives:

- Antifungal Treatment : A clinical trial demonstrated that a related triazole compound significantly reduced fungal infections in immunocompromised patients, suggesting that N-cyclopentyl derivatives could be effective in similar applications .

- Cancer Therapy : In a preclinical model, N-cyclopentyl derivatives were shown to enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

- Anti-inflammatory Effects : Preliminary studies indicate that compounds within this class may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis .

Scientific Research Applications

Anticancer Applications

Triazole derivatives have garnered significant attention in cancer research due to their ability to induce apoptosis in cancer cells. N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been evaluated for its anticancer properties:

- Mechanism of Action : The compound acts as an apoptosis inducer by modulating various cellular pathways. Research indicates that triazole derivatives can inhibit cell proliferation and promote cell cycle arrest in specific cancer types .

-

Case Studies :

- A study reported that derivatives of triazoles exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .

- Another investigation highlighted the synthesis of novel triazole compounds that demonstrated enhanced antiproliferative effects compared to existing treatments like doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of triazole compounds is another area of active research. This compound has shown promise against various bacterial strains:

- Spectrum of Activity : Studies have demonstrated that triazole derivatives possess broad-spectrum antibacterial properties. They are effective against both Gram-positive and Gram-negative bacteria, making them suitable candidates for further development as antimicrobial agents .

Other Therapeutic Applications

Beyond anticancer and antimicrobial applications, the compound's unique structure allows exploration in other therapeutic areas:

- Anti-inflammatory Properties : Research suggests that certain triazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

- Potential in Neurological Disorders : Some studies indicate that triazoles may have neuroprotective effects, offering potential therapeutic avenues for conditions like Alzheimer's disease .

Data Table: Summary of Applications

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the methyl group attached to the triazole ring. Under acidic conditions with KMnO₄ or CrO₃, the methyl group is oxidized to a carboxylic acid, forming N-cyclopentyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid-5-carboxylic acid .

Mechanism :

-

Deprotonation of the methyl group under acidic conditions.

-

Formation of a carbonyl intermediate via radical oxidation.

-

Further oxidation to the carboxylic acid.

Reduction Reactions

The triazole ring is resistant to reduction, but substituents like the ethylphenyl group can undergo hydrogenation. Using H₂/Pd-C in ethanol, the 4-ethylphenyl group is reduced to 4-cyclohexylphenyl , yielding N-cyclopentyl-1-(4-cyclohexylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide .

Conditions :

-

Temperature: 60–80°C

-

Pressure: 1–2 atm H₂

Electrophilic Aromatic Substitution (EAS)

The 4-ethylphenyl group participates in EAS. Nitration with HNO₃/H₂SO₄ produces 1-(4-ethyl-3-nitrophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide as the major product due to the para-directing effect of the ethyl group.

Nucleophilic Substitution

The cyclopentyl group can be replaced via SN2 mechanisms under strongly basic conditions (e.g., NaNH₂ in DMF), forming derivatives like N-benzyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide .

Hydrolysis of the Carboxamide

The carboxamide group hydrolyzes in acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6M) at reflux yields 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and cyclopentylamine .

-

Basic Hydrolysis : NaOH (2M) produces the carboxylate salt .

Reagents and Conditions

Stability and Side Reactions

-

Thermal Degradation : Above 200°C, the triazole ring decomposes, releasing nitrogen gas and forming aromatic amines.

-

Photolysis : UV light induces cleavage of the N–N bond in the triazole ring, generating imine intermediates.

Comparative Reactivity

| Substituent | Reaction Site | Reactivity Trend |

|---|---|---|

| 4-Ethylphenyl | C-1 position | Moderate EAS activity (σₚ = -0.15) |

| Cyclopentyl | N-cyclopentyl | Susceptible to SN2 substitution |

| Methyl (C-5) | C-5 position | High oxidative lability |

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The compound shares a 1,2,3-triazole-4-carboxamide skeleton with several analogs, differing in substituents at the aryl (position 1) and amide (position 4) groups. Key examples include:

Physicochemical Properties

- Molecular Weight : The target compound (C₁₉H₂₄N₄O) has a molecular weight of 336.43 g/mol , comparable to E141-0571 (336.39 g/mol) but lighter than chlorinated analogs (e.g., 437.1 g/mol for compound 3b in ) .

- Melting Points: Analogs with halogen substituents (e.g., 3b, mp 171–172°C) or bulky aryl groups exhibit higher melting points than non-halogenated derivatives, suggesting stronger intermolecular interactions . The target compound’s cyclopentyl group may reduce crystallinity compared to aromatic amides.

- Lipophilicity : The 4-ethylphenyl group increases hydrophobicity relative to 4-methylphenyl analogs (). The cyclopentyl amide further elevates logP compared to polar substituents (e.g., 4-methoxyphenyl in E141-0571) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopentyl-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process involving cyclocondensation of substituted aniline derivatives with isocyanides, followed by azide-alkyne cycloaddition. Copper-catalyzed "click chemistry" is often employed for triazole ring formation . Optimization should focus on solvent polarity (e.g., DMF for improved solubility), temperature control (60–80°C for regioselectivity), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction yields can be improved by using microwave-assisted synthesis to reduce side-product formation .

Q. How should researchers address solubility limitations of this compound in aqueous buffers during in vitro assays?

- Methodological Answer : Due to low water solubility (common in triazole derivatives ), co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation can enhance bioavailability. Pre-formulation studies using dynamic light scattering (DLS) to assess particle size and zeta potential are critical for ensuring colloidal stability in biological media .

Q. What spectroscopic and crystallographic techniques are essential for structural validation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyl and ethylphenyl groups).

- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated in structurally similar triazoles (e.g., bond angles: C–N–N ≈ 110°, triazole ring planarity <0.02 Å deviation) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~377.4 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s enzyme inhibition potency across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., pH, ionic strength, or cofactor availability). A systematic approach includes:

- Enzyme kinetics : Perform Michaelis-Menten analyses under standardized conditions (e.g., 25°C, pH 7.4) to calculate Kᵢ values.

- Mutagenesis studies : Identify active-site residues critical for binding using alanine-scanning mutagenesis .

- Orthogonal assays : Validate inhibition via isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What computational strategies are recommended for predicting off-target interactions of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to screen against human proteome databases (e.g., PDB, ChEMBL). Focus on conserved binding pockets in kinases or cytochrome P450 isoforms.

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) and hydration effects .

- QSAR modeling : Train models on triazole analogs to predict ADMET properties (e.g., logP ≈ 3.5, permeability >1×10⁻⁶ cm/s) .

Q. How should researchers design experiments to elucidate the role of the cyclopentyl group in modulating bioactivity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs with cyclohexyl, adamantyl, or linear alkyl substituents. Compare IC₅₀ values in enzyme inhibition assays .

- Free-energy calculations : Use MM-PBSA to quantify cyclopentyl contributions to binding energy (ΔG ~ -8 kcal/mol in carbonic anhydrase IX) .

- Crystallography : Co-crystallize the compound with target enzymes to visualize hydrophobic interactions (e.g., cyclopentyl–Val121 van der Waals contacts) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported IC₅₀ values for this compound’s inhibition of carbonic anhydrase isoforms?

- Methodological Answer :

- Standardize assay conditions : Ensure consistent buffer composition (e.g., 25 mM HEPES, pH 7.4), substrate concentration (4-nitrophenyl acetate), and enzyme source (recombinant vs. tissue-extracted).

- Control for allostery : Pre-incubate enzyme with compound for 30 min to rule out time-dependent inhibition artifacts .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted mean IC₅₀ (e.g., 12.3 nM ± 1.8 for CA-II) .

Research Design Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.